molecular formula C18H24N2 B1197675 N,N-Dimethyl-N',N'-dibenzylethylenediamine CAS No. 68156-59-2

N,N-Dimethyl-N',N'-dibenzylethylenediamine

Cat. No.: B1197675
CAS No.: 68156-59-2
M. Wt: 268.4 g/mol
InChI Key: XFOYZAKVZYMLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diamine derivative 2 is a compound characterized by the presence of two amine groups attached to a central carbon chain. These compounds are significant in various fields due to their unique chemical properties and versatility in synthesis. They are often used as building blocks in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: Diamine derivative 2 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert diamines into corresponding imines or nitriles.

    Reduction: Diamines can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: Diamines can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include imines, nitriles, amines, and substituted diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diamine derivative 2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diamine derivative 2 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by forming stable complexes with them. The presence of amine groups allows for hydrogen bonding and electrostatic interactions with biological molecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Diamine derivative 2 can be compared with other similar compounds such as:

Uniqueness: Diamine derivative 2 is unique due to its specific structural configuration, which allows for diverse chemical reactivity and applications in various fields. Its ability to form stable complexes with metals and biological molecules makes it a valuable compound in both industrial and research settings.

Properties

CAS No.

68156-59-2

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI Key

XFOYZAKVZYMLET-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Key on ui other cas no.

68156-59-2

Synonyms

N,N-dimethyl-N',N'-dibenzylethylenediamine
N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.